6-Bromo-7-chlorochroman-4-one
Beschreibung
Eigenschaften
Molekularformel |
C9H6BrClO2 |
|---|---|
Molekulargewicht |
261.50 g/mol |
IUPAC-Name |
6-bromo-7-chloro-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C9H6BrClO2/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h3-4H,1-2H2 |
InChI-Schlüssel |
AEZKRFOCBWURMP-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=CC(=C(C=C2C1=O)Br)Cl |
Herkunft des Produkts |
United States |
Synthetic Methodologies for 6 Bromo 7 Chlorochroman 4 One and Analogues
General Synthetic Approaches to the Chroman-4-one Scaffold
Several reliable methods have been established for the synthesis of the chroman-4-one ring system. These approaches often begin with readily available phenolic precursors and employ various cyclization strategies.
Base-Promoted Aldol (B89426) Condensation Followed by Intramolecular Oxa-Michael Ring Closure
A highly efficient and widely utilized one-step method for synthesizing chroman-4-ones involves a base-promoted crossed aldol condensation of a 2'-hydroxyacetophenone (B8834) with an appropriate aldehyde, which is immediately followed by an intramolecular oxa-Michael addition. nih.govacs.org This reaction is often facilitated by microwave irradiation, which can significantly reduce reaction times and improve yields. nih.govacs.org
The general mechanism involves the deprotonation of the 2'-hydroxyacetophenone by a base, such as diisopropylamine (B44863) (DIPA), to form an enolate. acs.org This enolate then attacks the aldehyde in an aldol condensation. The subsequent intramolecular oxa-Michael addition, where the phenolic hydroxyl group attacks the α,β-unsaturated ketone, leads to the formation of the chroman-4-one ring. acs.org The choice of base and reaction conditions can be critical, with electron-deficient 2'-hydroxyacetophenones generally providing higher yields. vulcanchem.com
This method has been successfully applied to the synthesis of a variety of 2-alkyl-substituted chroman-4-ones. acs.orggu.se For the synthesis of 6-Bromo-7-chlorochroman-4-one, the starting material would be a 2'-hydroxyacetophenone appropriately substituted with bromine and chlorine.
Electrophilic Cyclization of 3-Phenoxypropanoate Derivatives
Another effective strategy for the formation of the chroman-4-one skeleton is the electrophilic cyclization of 3-phenoxypropanoate derivatives. researchgate.netresearchgate.net This method typically involves the treatment of a 3-phenoxypropionic acid with a strong acid or a Lewis acid catalyst. For instance, trifluoromethanesulfonic acid (TfOH) has been used as a Brønsted acid to promote the cyclization of ethyl 3-phenoxypropanoate derivatives to yield chroman-4-ones. researchgate.net
In a related approach, acid-activated montmorillonite (B579905) K-10 clay has been employed as a catalyst for the cyclization of 3-aryloxypropionic acids in toluene, providing a convenient route to various chromanone derivatives. chemicalbook.com This method offers the advantage of using a solid acid catalyst that can be easily removed from the reaction mixture.
Cyclization from 2'-Hydroxyacetophenones
The cyclization of 2'-hydroxyacetophenones is a cornerstone in the synthesis of chroman-4-ones. As detailed in Section 2.1.1, the reaction of 2'-hydroxyacetophenones with aldehydes via an aldol condensation-oxa-Michael addition sequence is a prominent example. nih.gov
Beyond this, other cyclization strategies originating from 2'-hydroxyacetophenones exist. For instance, reaction with formaldehyde (B43269) can lead to the formation of the chroman-4-one ring. scispace.com The versatility of 2'-hydroxyacetophenones as starting materials is a recurring theme in chroman-4-one synthesis. researchgate.netgoogle.com
Hydrogenation of Chromen-4-one Precursors
The reduction of the C2-C3 double bond in chromen-4-ones (also known as chromones) offers a direct pathway to chroman-4-ones. researchgate.net This transformation can be achieved through various hydrogenation methods.
Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum, or Raney nickel is a common approach. researchgate.net Transfer hydrogenation, which avoids the use of gaseous hydrogen, is another effective technique. For example, sodium hypophosphite in the presence of a palladium catalyst can be used to reduce chromones to chromanones. scispace.com
More recently, highly efficient and enantioselective hydrogenation methods have been developed. Rhodium-catalyzed asymmetric hydrogenation of 2-substituted chromen-4-ones can produce chiral chroman-4-ones with high enantioselectivity. organic-chemistry.orgacs.orgnih.gov Complex metal hydrides like sodium borohydride (B1222165) can also be employed, although they may sometimes lead to over-reduction to the corresponding chroman-4-ol. scispace.com
Strategies for the Introduction of Halogen Substituents
To synthesize 6-Bromo-7-chlorochroman-4-one, the introduction of bromine and chlorine atoms onto the aromatic ring is a critical step. This can be achieved either by starting with a pre-halogenated phenol (B47542) or by direct halogenation of the chroman-4-one scaffold.
Regioselective Halogenation Methods for Chroman-4-ones
The direct and regioselective halogenation of the chroman-4-one ring system can be a challenging yet powerful tool. The electron-donating nature of the ether oxygen and the electron-withdrawing effect of the carbonyl group influence the position of electrophilic attack.
Electrophilic halogenating agents such as N-halosuccinimides (NCS for chlorination, NBS for bromination) are commonly used. acs.org The choice of solvent can play a crucial role in directing the regioselectivity of the reaction. For instance, the use of fluorinated alcohols like hexafluoroisopropanol (HFIP) has been shown to promote high regioselectivity in the halogenation of various aromatic compounds. acs.org
For the synthesis of molecules with specific halogenation patterns like 6-Bromo-7-chlorochroman-4-one, a stepwise introduction of the halogens would likely be necessary. The order of halogenation and the specific reagents and conditions would need to be carefully selected to achieve the desired regiochemistry. For example, one might start with a phenol that is already chlorinated or brominated at the desired position before constructing the chroman-4-one ring. Alternatively, a pre-formed chroman-4-one could be subjected to sequential halogenation reactions, carefully controlling the conditions to direct the substitution to the C-7 and C-6 positions. The synthesis of related di-halogenated chromanones, such as 6,8-dibromo-2-pentylchroman-4-one, has been reported, indicating the feasibility of introducing multiple halogen atoms onto the chroman-4-one core. nih.gov
Synthesis of Halogenated 2'-Hydroxyacetophenone Precursors
A fundamental approach to synthesizing 6-bromo-7-chlorochroman-4-one relies on the preparation of a suitably halogenated 2'-hydroxyacetophenone precursor, specifically 3'-bromo-5'-chloro-2'-hydroxyacetophenone (B1273138). This intermediate contains the necessary aromatic substitution pattern for the subsequent cyclization to form the target chromanone.
One documented method for preparing this precursor involves the direct bromination of 5-chloro-2-hydroxyacetophenone. derpharmachemica.com In this electrophilic aromatic substitution reaction, bromine is introduced into the aromatic ring at the position ortho to the hydroxyl group and meta to the acetyl group. The reaction is typically carried out in a solvent such as glacial acetic acid. derpharmachemica.com
Another potential route to a related precursor, 4-bromo-2-hydroxyacetophenone, involves the reaction of 4-bromo-2-hydroxy-benzonitrile with methylmagnesium bromide in an anhydrous tetrahydrofuran (B95107) (THF) solution. chemicalbook.com This Grignard reaction targets the nitrile group, which is then converted to the acetyl group upon workup.
The Fries rearrangement represents another classical method for the synthesis of hydroxyacetophenones. For instance, the Fries rearrangement of 3-chlorophenyl acetate (B1210297) can yield 4-chloro-2-hydroxy-acetophenone as the major product. tandfonline.com A similar strategy could potentially be adapted for the synthesis of the required dihalogenated precursor.
A general synthesis for 3'-bromo-5'-chloro-2'-hydroxyacetophenone (CAS 59443-15-1) has been reported, involving the bromination of 5-chloro-2-hydroxyacetophenone in acetic acid, affording the product in a 65% yield. chemicalbook.com
Table 1: Synthesis of Halogenated 2'-Hydroxyacetophenone Precursors
| Precursor | Starting Material(s) | Reagents | Key Reaction Type | Yield | Reference |
| 3'-Bromo-5'-chloro-2'-hydroxyacetophenone | 5-Chloro-2-hydroxyacetophenone | Bromine, Acetic Acid | Electrophilic Bromination | 65% | chemicalbook.com |
| 4-Bromo-2-hydroxyacetophenone | 4-Bromo-2-hydroxy-benzonitrile | Methylmagnesium bromide, THF | Grignard Reaction | 71.9% | chemicalbook.com |
| 4-Chloro-2-hydroxy-acetophenone | 3-Chlorophenyl acetate | - | Fries Rearrangement | - | tandfonline.com |
Specific Synthetic Pathways to 6-Bromo-7-chlorochroman-4-one and Closely Related Structures
Once the appropriately substituted 2'-hydroxyacetophenone is obtained, the subsequent step involves the construction of the chroman-4-one ring system.
Multistep Synthesis Involving Halogenated Intermediates
A primary route to chroman-4-ones involves the reaction of a 2'-hydroxyacetophenone with a suitable three-carbon component, followed by cyclization. One common method is the base-promoted condensation with an aldehyde, followed by an intramolecular oxa-Michael addition. nih.gov This approach is particularly effective for synthesizing 2-alkyl-substituted chroman-4-ones. For instance, the synthesis of 8-bromo-6-chloro-2-pentylchroman-4-one utilizes this strategy. acs.org
An alternative and widely used method is the intramolecular Friedel-Crafts acylation of a 3-phenoxypropanoic acid derivative. This involves the initial O-alkylation of a phenol with a suitable three-carbon synthon containing a carboxylic acid or its precursor, followed by acid-catalyzed cyclization. For the synthesis of 6-bromo-7-chlorochroman-4-one, this would entail the preparation of 3-(4-bromo-3-chlorophenoxy)propanoic acid. This intermediate, upon treatment with a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent, would undergo cyclization to yield the target chromanone. science.govrsc.org The existence of 3-(4-Bromo-3-chlorophenoxy)propanoic acid is documented in PubChem, suggesting its viability as a synthetic intermediate. nih.gov
A patent describes the synthesis of various dihalogenated-4-chromanones, such as 6,7-difluoro-4-chromanone and 8-chloro-6-fluoro-4-chromanone, through the cyclization of the corresponding 3-phenoxy-propionic acid derivatives using sulfur trioxide or fuming sulfuric acid. researchgate.net This method could be directly applicable to the synthesis of 6-bromo-7-chlorochroman-4-one.
Yield Optimization and Reaction Condition Analysis for Dihalogentated Chroman-4-ones
The efficiency of the synthesis of dihalogenated chroman-4-ones is highly dependent on the reaction conditions. The choice of catalyst, solvent, temperature, and reaction time can significantly impact the yield and purity of the final product.
In the synthesis of 2-alkyl-substituted chroman-4-ones via the condensation of 2'-hydroxyacetophenones and aldehydes, microwave irradiation has been shown to be an effective technique for improving reaction rates and yields. nih.govacs.org The use of diisopropylamine (DIPA) as a base in ethanol (B145695) at temperatures between 160-170 °C under microwave conditions has been reported to give low to high yields (17-88%), depending on the substitution pattern of the acetophenone. nih.gov
For the intramolecular Friedel-Crafts acylation, the choice of the cyclizing agent is critical. While polyphosphoric acid is commonly used, other reagents like methanesulfonic acid, Eaton's reagent (P₂O₅ in MeSO₃H), or Lewis acids such as aluminum chloride can also be employed. science.govrsc.orgscience.gov The optimization of this step often involves screening different acid catalysts and reaction temperatures to maximize the yield and minimize the formation of byproducts. For example, the synthesis of various acylated derivatives has been achieved with high yields (up to 84%) using an AlCl₃ impregnated molybdenum oxide heterogeneous nanocatalyst under solvent-free conditions at room temperature. science.gov
The synthesis of 6,8-dichloro-4H-chromen-4-one derivatives has been optimized by adjusting parameters such as solvent choice, temperature, and stoichiometry. For example, a 67% yield was achieved for 2-(3-bromothiophen-2-yl)-6,8-dichloro-4H-chromen-4-one using dichloromethane (B109758) as the solvent and controlled heating. mdpi.com
The following table summarizes reaction conditions and yields for the synthesis of various dihalogenated chroman-4-ones, providing insights into potential optimization strategies for 6-bromo-7-chlorochroman-4-one.
Table 2: Reaction Conditions and Yields for Dihalogenated Chroman-4-ones
| Compound | Synthetic Method | Catalyst/Reagents | Solvent | Temperature | Yield | Reference |
| 8-Bromo-6-chloro-2-pentylchroman-4-one | Condensation/Cyclization | DIPA | Ethanol | 160-170 °C (MW) | - | acs.org |
| 6,7-Difluoro-4-chromanone | Intramolecular Acylation | SO₃ or fuming H₂SO₄ | - | - | - | researchgate.net |
| 2-(3-Bromothiophen-2-yl)-6,8-dichloro-4H-chromen-4-one | - | - | Dichloromethane | 80-90 °C | 67% | mdpi.com |
| Various acylated derivatives | Friedel-Crafts Acylation | MoO₄(AlCl₂)₂ | Solvent-free | Room Temp. | up to 84% | science.gov |
Biological Activities and Mechanistic Investigations of 6 Bromo 7 Chlorochroman 4 One Analogues
Modulation of G Protein-Coupled Receptors (GPCRs)
While specific data on 6-Bromo-7-chlorochroman-4-one is not extensively detailed in the context of GPCR modulation, research into structurally related chromen-4-one derivatives has revealed significant interactions, particularly with the orphan GPCR, GPR55.
Analogues based on the chromen-4-one scaffold have been identified as a versatile class of ligands for GPR55, exhibiting a range of activities from full agonism to antagonism. acs.org Structure-activity relationship (SAR) studies on a series of chromen-4-one-2-carboxylic acid derivatives show that the pharmacological profile can be finely tuned by modifying substituents on the core structure. acs.org
Depending on the substitution pattern, these compounds can act as partial agonists or antagonists. For instance, the introduction of a substituted 8-benzamido residue and halogen atoms at position 6 can shift the activity profile. acs.org Certain derivatives, such as 4-oxo-8-(3-phenethoxybenzamido)-4H-chromene-2-carboxylic acid, have been identified as potent GPR55 antagonists with IC₅₀ values in the low micromolar range. acs.org The polar interaction of the keto function at position 4 is considered crucial for GPR55 binding and activation, likely serving as a hydrogen bond acceptor. acs.org The replacement of this carbonyl oxygen with a sulfur atom resulted in a loss of agonistic activity and a switch to weak antagonism. acs.org
| Compound | Activity Profile | Potency (IC₅₀) |
|---|---|---|
| 4-oxo-8-(3-phenethoxybenzamido)-4H-chromene-2-carboxylic acid (PSB-18270) | Antagonist | 3.96 µM |
| 8-(3-(cyclohexylmethoxy)benzamido)-4-oxo-4H-chromene-2-carboxylic acid (PSB-18263) | Antagonist | 8.23 µM |
| 8-(4-(4-cyclohexylbutoxy)benzamido)-6-fluoro-4-oxo-4H-chromene-2-carboxylic acid (PSB-18177) | Dual GPR35/GPR55 Antagonist | 3.26 µM |
Selectivity is a critical aspect of drug development. Chromen-4-one derivatives developed as GPR55 ligands have been assessed for their activity against related orphan GPCRs, such as GPR18 and GPR35, to determine their selectivity profile.
Studies show that many of the potent GPR55 agonists and antagonists are highly selective over GPR18. acs.org In β-arrestin recruitment assays, most tested compounds showed no activation of GPR18 at concentrations up to 10 μM. acs.org Only a few derivatives exhibited weak inhibition of GPR18 activation. acs.org
While high selectivity against GPR18 is common, some analogues show dual activity. For example, 8-(4-(4-cyclohexylbutoxy)benzamido)-6-fluoro-4-oxo-4H-chromene-2-carboxylic acid was identified as a dual antagonist for both GPR55 and GPR35, with IC₅₀ values of 3.26 μM and 2.57 μM, respectively. acs.org These findings highlight that specific structural modifications can be used to engineer the selectivity profile of chromen-4-one based ligands.
Enzyme Inhibition Studies
Analogues of 6-Bromo-7-chlorochroman-4-one have been extensively investigated as inhibitors of sirtuins, a class of NAD⁺-dependent deacetylases.
A series of substituted chroman-4-one derivatives have been identified as novel, potent, and selective inhibitors of Sirtuin 2 (Sirt2), an enzyme implicated in aging-related and neurodegenerative diseases. acs.orgnih.gov Structure-activity relationship studies have revealed that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one scaffold are crucial for high potency. acs.orgnih.gov Larger, electron-withdrawing groups in the 6- and 8-positions, such as bromo and chloro substituents, were found to be favorable for activity. acs.org
The inhibitory mechanism of chroman-4-one derivatives against Sirt2 has been explored through homology modeling. acs.org For an analogue, 8-bromo-6-chloro-2-pentylchroman-4-one, a proposed binding mode suggests key interactions within the enzyme's active site. acs.org
The model indicates that:
The carbonyl oxygen at position 4 of the chroman-4-one ring interacts with a structural water molecule, which in turn forms hydrogen bonds with a glutamine residue (Gln167) and the NAD⁺ cofactor. acs.org
The bromide substituent at the 8-position is buried within a hydrophobic pocket formed by residues such as Leu103, Phe119, Leu138, and Phe190. acs.org
The chloride substituent at the 6-position is positioned to form a halogen bond with the backbone carbonyl of a histidine residue (His187). acs.org
These interactions collectively contribute to the stable binding of the inhibitor in the active site, leading to the potent inhibition of Sirt2. The presence of the carbonyl group and an alkyl side chain in the 2-position are also considered essential features for potent inhibition. acs.orgacs.org
A significant feature of these chroman-4-one-based inhibitors is their high selectivity for Sirt2 over other sirtuin isoforms, particularly the closely related Sirt1 and Sirt3. acs.orghelsinki.fi In vitro assays demonstrated that the most potent Sirt2 inhibitors exhibit minimal inhibition of Sirt1 and Sirt3. acs.org For example, 8-bromo-6-chloro-2-pentylchroman-4-one, a potent Sirt2 inhibitor with an IC₅₀ value of 4.5 μM, showed less than 10% inhibition of both Sirt1 and Sirt3 when tested at a high concentration of 200 μM. acs.org This high degree of selectivity makes these compounds valuable as chemical probes for studying the specific biological functions of Sirt2. acs.orgacs.org
| Compound | Sirt2 IC₅₀ (µM) | % Inhibition at 200 µM (Sirt1) | % Inhibition at 200 µM (Sirt3) |
|---|---|---|---|
| 8-bromo-6-chloro-2-pentylchroman-4-one | 4.5 | <10% | <10% |
| 6,8-dibromo-2-pentylchroman-4-one | 1.5 | <10% | <10% |
| 6-bromo-8-chloro-2-pentylchroman-4-one | 1.8 | Not Reported | Not Reported |
Sirtuin 2 (Sirt2) Inhibitory Properties
Implications for Cellular Deacetylation Processes
Analogues based on the chroman-4-one scaffold have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), an enzyme involved in various aging-related diseases. acs.org Sirtuins, which are class III histone deacetylases (HDACs), play a crucial role in cellular regulation by removing acetyl groups from the lysine (B10760008) residues of histone and non-histone proteins. acs.orgmdpi.com This deacetylation process is fundamental for controlling gene expression, as it causes DNA to wrap more tightly around histones, thereby reducing transcription. mdpi.com The inhibitory action of chroman-4-one derivatives on SIRT2 demonstrates their ability to interfere with these cellular deacetylation processes. acs.org By blocking SIRT2, these compounds can increase the acetylation levels of key protein targets, influencing pathways related to cell cycle regulation, apoptosis, and angiogenesis. mdpi.com Research has shown that for high potency, these inhibitors often feature an intact carbonyl group and specific substitutions, such as larger, electron-withdrawing groups in the 6- and 8-positions of the chroman-4-one structure. acs.org
Pteridine Reductase 1 (PTR1) Inhibition
The chroman-4-one scaffold has been a focus of research for developing inhibitors against Pteridine Reductase 1 (PTR1), an enzyme found in trypanosomatid parasites. up.edu.mxscite.ai Flavonoids, a class of compounds that includes the chroman-4-one structure, have been previously identified as effective antiparasitic agents and PTR1 inhibitors. up.edu.mxscite.ai The inhibition of PTR1 is a key mechanism through which these compounds exert their antiparasitic effects. scite.ai
PTR1 as a Validated Target in Trypanosomatid Parasites (Trypanosoma brucei, Leishmania major)
Pteridine Reductase 1 (PTR1) is recognized as a crucial and validated drug target in trypanosomatid parasites like Trypanosoma brucei and Leishmania major. researchgate.netnih.govresearchgate.net These parasites are unable to synthesize essential pterins and folates de novo and must salvage them from their host. mdpi.commdpi.com PTR1 plays a vital role in this salvage pathway by reducing pterins and folates to their active tetrahydro forms. researchgate.netmdpi.com
The essentiality of PTR1 for parasite survival has been confirmed through genetic studies. In T. brucei, knocking down the PTR1 gene via RNA interference (RNAi) leads to cell death, demonstrating that the enzyme is indispensable. nih.gov Furthermore, PTR1 provides a metabolic bypass mechanism that allows parasites to develop resistance to traditional antifolate drugs that target dihydrofolate reductase (DHFR). mdpi.comnih.govacs.org By over-expressing PTR1, the parasites can circumvent the inhibition of DHFR. mdpi.com Therefore, inhibiting PTR1 is lethal to the parasites and can overcome antifolate drug resistance, making it an attractive target for chemotherapy. scite.ainih.govmdpi.com Importantly, PTR1 is absent in the human genome, which offers a promising avenue for developing selective drugs with minimal host toxicity. mdpi.com
Structural Basis of PTR1 Inhibition through Crystallographic Studies
Crystallographic studies have provided detailed insights into how chroman-4-one analogues bind to and inhibit PTR1 from both T. brucei (TbPTR1) and L. major (LmPTR1). up.edu.mxscite.ai The crystal structure of TbPTR1 has been solved in a complex with a chroman-4-one analogue, and the first crystal structures of LmPTR1 complexed with flavanone (B1672756) compounds (which share the chroman-4-one core) have also been determined. up.edu.mxscite.ai
These structural analyses reveal that the inhibitory activity of chroman-4-one derivatives is influenced by their specific binding modes within the enzyme's active site. up.edu.mx Differences in the active sites between TbPTR1 and LmPTR1, particularly in the substrate-binding loops, can explain why some inhibitors show species-specific properties. nih.govacs.org The ability to obtain high-resolution crystal structures of these enzyme-inhibitor complexes is crucial for structure-based drug design, allowing for the optimization of the chroman-4-one scaffold to create more potent and selective antiparasitic agents. up.edu.mxnih.gov
Antiparasitic Efficacy
In Vitro Activity Against Trypanosoma brucei
Analogues of chroman-4-one have demonstrated notable in vitro activity against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis. up.edu.mxscite.ai One particular chroman-4-one analogue, referred to as compound 1 in a study, was shown to be active against both the parasite and its PTR1 enzyme. up.edu.mx The evaluation of related heterocyclic compounds further underscores the potential of such scaffolds in targeting T. brucei. For instance, certain 8-nitroquinolin-2(1H)-one derivatives have displayed potent submicromolar activity against T. b. brucei trypomastigotes. nih.gov
Table 1: In Vitro Activity of Selected Compounds Against Trypanosoma brucei
| Compound/Drug | Target | EC50 / IC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| Chroman-4-one analogue (1) | T. brucei / TbPTR1 | Active | >7 |
| 8-Nitroquinolinone Derivative (12) | T. b. brucei | 0.012 | 1508 |
| Eflornithine (racemic) | T. b. gambiense | 9.1 | N/A |
| L-Eflornithine | T. b. gambiense | 5.5 | N/A |
| D-Eflornithine | T. b. gambiense | 50 | N/A |
| Suramin | T. b. brucei | 0.03 | >200 |
Data compiled from multiple sources. up.edu.mxnih.govnih.gov EC50 refers to the half-maximal effective concentration against the parasite, while IC50 refers to the half-maximal inhibitory concentration against the enzyme. N/A indicates data not available.
In Vitro Activity Against Leishmania infantum
The antiparasitic efficacy of chroman-4-one analogues extends to Leishmania infantum, a causative agent of visceral leishmaniasis. up.edu.mx Biological evaluations have confirmed that these compounds are active against L. infantum parasites. up.edu.mxscite.ai Studies on other heterocyclic structures, such as 8-nitroquinolin-2(1H)-ones, have also been conducted, although they have generally shown more potent activity against Trypanosoma species than against Leishmania. nih.gov The development of compounds that effectively target Leishmania remains a critical area of research, with various synthetic compounds being explored for their leishmanicidal properties. nih.govnih.govresearchgate.net
Table 2: In Vitro Activity of Selected Compounds Against Leishmania infantum
| Compound/Drug | Target Stage | EC50 (µM) |
|---|---|---|
| Chroman-4-one analogue (1) | L. infantum | Active |
| 8-Nitroquinolinone Derivative (12) | Axenic amastigotes | 2.5 |
| Amphotericin B | Axenic amastigotes | 0.1 |
| Miltefosine | Axenic amastigotes | 4.8 |
Data compiled from multiple sources. up.edu.mxnih.gov EC50 refers to the half-maximal effective concentration. "Active" indicates reported biological activity where a specific EC50 value was not provided in the source material.
Antiproliferative and Cytotoxic Effects in Cancer Cell Lines
Chroman-4-one derivatives have demonstrated significant antiproliferative and cytotoxic effects across various cancer cell lines. These activities are largely attributed to the specific substitutions on the chroman-4-one core structure.
Several studies have highlighted the potential of chroman-4-one analogues as agents against breast cancer. The cytotoxic activity of these compounds has been evaluated in multiple breast cancer cell lines, including MCF-7 (estrogen receptor-positive), MDA-MB-231 (triple-negative), and T47D.
3-Benzylidene-chroman-4-one derivatives, in particular, have shown promising results. For instance, certain analogues exhibited potent anti-proliferative efficacy in the MCF-7 cell line. tandfonline.com The introduction of specific functional groups, such as methoxy (B1213986) and ethoxy moieties, on the benzylidene ring was found to be crucial for their activity. tandfonline.com Studies on other derivatives have reported cytotoxicity against MDA-MB-231 and T47D cells, indicating a broad spectrum of activity against different subtypes of breast cancer. researchgate.net The cytotoxic effects of various fractions from natural product extracts containing related structures have also been documented against both MDA-MB-231 and MCF-7 cells. brieflands.com For example, brazilin, a homoisoflavonoid, and its derivatives showed cytotoxic effects on both MCF7 and the triple-negative MDA-MB-231 cell lines. mdpi.com
The table below summarizes the cytotoxic activity of selected chroman-4-one analogues in breast cancer cell lines.
| Compound/Analogue | Cell Line | Activity Metric (e.g., IC50) | Reference |
|---|---|---|---|
| 3-Benzylidene chroman-4-one analogues | MCF-7 | Exhibited anti-proliferative efficacy | tandfonline.com |
| Compound 21 (a 3-benzylidene-chroman-4-one) | T47D | IC50 ≤ 9.3 µM | researchgate.net |
| Brazilin | MDA-MB-231 | IC50 = 49.92 µM | mdpi.com |
| Brazilin-(OAc)3 | MCF-7 | IC50 = 49.97 µM | mdpi.com |
The cytotoxic potential of chroman-4-one analogues extends to lung cancer cells. Research involving the A549 human lung carcinoma cell line has shown that certain derivatives can significantly reduce cell viability. The effects are often dose-dependent, with higher concentrations leading to more pronounced cell death. nih.gov Morphological changes, such as cell shrinkage and rounding, are typically observed in A549 cells following treatment, which is indicative of cytotoxicity. nih.gov Studies have found that A549 cells can be more sensitive to the growth-inhibitory effects of certain extracts containing these compounds compared to some breast cancer cell lines. nih.gov
The table below presents findings on the cytotoxic effects of related compounds on the A549 lung cancer cell line.
| Compound/Analogue Class | Cell Line | Observed Effects | Reference |
|---|---|---|---|
| Sub-fractions of Nepeta deflersiana (containing related heterocyclic compounds) | A-549 | Significantly reduced cell viability; altered cellular morphology | nih.gov |
The primary mechanism by which chroman-4-one analogues exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies on 3-benzylidene chroman-4-one analogs in MCF-7 cells revealed an increase in the sub-G0/G1 cell cycle phase, which is a hallmark of apoptosis. tandfonline.com
The apoptotic process induced by these compounds involves a cascade of molecular events. One of the key steps is the activation of caspases, which are proteases that execute the apoptotic program. For instance, treatment with compounds structurally related to 6-Bromo-7-chlorochroman-4-one, such as nih.gov-dehydroparadol, led to the proteolytic cleavage of pro-caspase-3, activating this key executioner caspase. nih.gov This activation ultimately leads to the characteristic features of apoptosis, including DNA fragmentation and the formation of apoptotic bodies. nih.gov The induction of apoptosis by these derivatives suggests that they can trigger cell death through a caspase-3-dependent mechanism. nih.gov
Other Reported Biological Activities of Chroman-4-one Derivatives
Beyond their anticancer properties, derivatives of chroman-4-one have been investigated for other valuable biological activities.
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy and infectious diseases, often mediated by the overexpression of efflux pumps that expel therapeutic agents from the cell. Chroman-4-one derivatives, specifically 3-benzylidene-4-chromanones, have been identified as potential efflux pump inhibitors. researchgate.netresearchgate.net This activity has been demonstrated against the efflux pumps in Mycobacterium smegmatis, a model organism for studying mycobacterial diseases. researchgate.netresearchgate.net By inhibiting these pumps, the compounds can potentially restore the efficacy of antibiotics or chemotherapeutic drugs that are otherwise rendered ineffective. This suggests a potential role for these derivatives as adjuvants in combination therapies to overcome drug resistance.
Many chroman-4-one and related chromone (B188151) derivatives possess significant antioxidant properties. nih.govnih.govmdpi.com They can scavenge free radicals and reduce oxidative stress, which is implicated in a variety of chronic diseases. The antioxidant capacity of these compounds has been evaluated using several standard assays, including the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and the oxygen radical absorbance capacity (ORAC) assay. researchgate.netnih.gov
The structure of the chroman-4-one derivative plays a critical role in its antioxidant potential. For example, the presence and position of hydroxyl or methoxy groups on the aromatic rings can significantly influence the compound's ability to donate a hydrogen atom and neutralize free radicals. tandfonline.comresearchgate.net Some derivatives have shown antioxidant activity comparable to or even greater than that of Trolox, a well-known antioxidant standard. researchgate.net This activity highlights their potential for use in preventing or mitigating conditions associated with oxidative damage.
Development as Peptidomimetics (e.g., β-Turn Mimetics of Somatostatin)
The development of peptidomimetics, molecules that mimic the structure and function of peptides, is a significant strategy in drug discovery to overcome the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low oral bioavailability. Within this field, the mimicry of β-turns, which are crucial for the biological activity of many peptides including the hormone somatostatin (B550006), is a key area of focus. The chroman-4-one scaffold has emerged as a promising framework for the design of such β-turn mimetics.
Research into chroman-4-one and chromone-based scaffolds has demonstrated their potential to serve as templates for developing mimetics of the β-turn structure found in somatostatin. These rigid bicyclic systems can be functionalized to present key amino acid side chains in a spatial orientation that mimics the native peptide, thereby enabling interaction with somatostatin receptors.
Specifically, studies have focused on introducing side chain equivalents of tryptophan (Trp) at position 8 and lysine (Lys) at position 9 of the somatostatin peptide sequence onto the chroman-4-one framework. These two amino acids are part of the essential β-turn motif (Phe-Trp-Lys-Thr) that is critical for receptor binding and biological activity. By strategically placing these functionalities on the chroman-4-one scaffold, researchers have successfully created non-peptidic analogues that can adopt conformations resembling type II or type II' β-turns.
While the broader class of chroman-4-ones has shown promise, specific data on 6-Bromo-7-chlorochroman-4-one and its direct analogues in the context of somatostatin peptidomimetics is not available in the reviewed scientific literature. The following data tables represent the findings for the general class of chroman-4-one derivatives as somatostatin mimetics, illustrating the proof-of-concept for this scaffold.
Future Research Directions and Potential Applications
Further Derivatization and Optimization of 6-Bromo-7-chlorochroman-4-one
The core structure of 6-Bromo-7-chlorochroman-4-one offers a versatile platform for chemical modification to enhance its biological activity and selectivity.
The principles of rational drug design can guide the synthesis of new analogues with improved therapeutic profiles. By leveraging computational modeling and structure-activity relationship (SAR) studies of related compounds, researchers can predict modifications that are likely to enhance efficacy and selectivity. For instance, the introduction of various substituents on the chromanone ring can modulate the compound's electronic and steric properties, influencing its interaction with biological targets. The design of novel 6H-benzo[c]chromen series as selective PI3Kα inhibitors highlights the potential of such rational design approaches within the broader class of chromene-containing molecules nih.gov.
Systematic exploration of different substitution patterns on the 6-Bromo-7-chlorochroman-4-one scaffold is a crucial step toward expanding its bioactive potential. The halogen atoms at positions 6 and 7 are of particular interest, as halogens can influence a molecule's lipophilicity, metabolic stability, and binding interactions. Studies on related halogenated flavonoid derivatives have demonstrated that the nature and position of halogen substituents can significantly impact their antimicrobial properties mdpi.comresearchgate.net. Investigating a variety of substituents at different positions of the chromanone ring could lead to the discovery of compounds with a wide range of biological activities.
Identification of New Molecular Targets
A critical area of future research is the identification of the specific molecular targets of 6-Bromo-7-chlorochroman-4-one and its derivatives. While the precise targets of this compound are yet to be elucidated, related chroman-4-one structures have shown activity against various enzymes and receptors. For example, certain chromanone derivatives have been investigated as inhibitors of enzymes like phosphoinositide 3-kinases (PI3Ks) nih.gov. Future studies could employ techniques such as affinity chromatography, proteomics, and genetic screening to identify the cellular binding partners of 6-Bromo-7-chlorochroman-4-one.
Advanced Mechanistic Elucidation Studies
Understanding the mechanism of action is fundamental to the development of any new therapeutic agent. Once molecular targets are identified, detailed mechanistic studies will be necessary to understand how 6-Bromo-7-chlorochroman-4-one exerts its biological effects. This could involve investigating its impact on cellular signaling pathways, enzyme kinetics, and gene expression. Such studies will provide a deeper understanding of the compound's therapeutic potential and could reveal novel mechanisms of action that could be exploited for drug development.
Development of Scalable and Sustainable Synthetic Routes
For any promising compound to move towards clinical application, the development of a scalable and sustainable synthetic route is essential. Current synthetic methods for related halogenated chromanones can serve as a starting point. Future research should focus on developing practical, robust, and cost-effective syntheses of 6-Bromo-7-chlorochroman-4-one and its analogues. This may involve the exploration of novel catalysts, optimization of reaction conditions, and the use of greener chemical processes to ensure the synthesis is environmentally friendly and economically viable for large-scale production osi.lv.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
